

In-Depth Technical Guide: 2'-O-Methyl-5-methyl-4-thiouridine

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Compound of Interest

Compound Name: 2'-O-Methyl-5-methyl-4-thiouridine

Cat. No.: B12399112

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CAS Number: 2095417-26-6

This technical guide provides a comprehensive overview of **2'-O-Methyl-5-methyl-4-thiouridine**, a modified purine nucleoside analogue with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

2'-O-Methyl-5-methyl-4-thiouridine is a synthetic derivative of the naturally occurring nucleoside uridine. Key modifications, the 2'-O-methylation of the ribose sugar and the substitution of oxygen with sulfur at the 4-position of the pyrimidine ring, confer unique chemical and biological properties to the molecule.

Property	Value
CAS Number	2095417-26-6
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₅ S
Molecular Weight	288.32 g/mol
Appearance	(Not specified in available data)
Solubility	(Not specified in available data)

Biological Activity and Potential Applications

As a purine nucleoside analogue, **2'-O-Methyl-5-methyl-4-thiouridine** is anticipated to exhibit antitumor activity. The general mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as cancer cells.[1] The structural modifications of **2'-O-Methyl-5-methyl-4-thiouridine** may enhance its metabolic stability and cellular uptake, potentially leading to improved therapeutic efficacy.

While specific quantitative data for this compound is not readily available in the public domain, the biological activities of related 2'-O-methylated and 4-thiolated nucleosides have been explored. For instance, 2'-O-methylation is a common modification in RNA that can increase the stability of RNA duplexes. In the context of therapeutic oligonucleotides, this modification can enhance resistance to nuclease degradation. The 4-thiouridine modification is known to be a photosensitive crosslinking agent and has been utilized in studies of RNA-protein interactions.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2'-O-Methyl-5-methyl-4-thiouridine** are not explicitly available in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of related compounds, such as 2'-O-methyl-4'-thioRNA. The synthesis would likely involve a multi-step process starting from a commercially available uridine derivative. Key steps would include the selective 2'-O-methylation of the ribose, 5-methylation of the uracil base, and subsequent thionation at the 4-position.

Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthetic workflow for **2'-O-Methyl-5-methyl-4-thiouridine**.

General Experimental Considerations for Biological Evaluation:

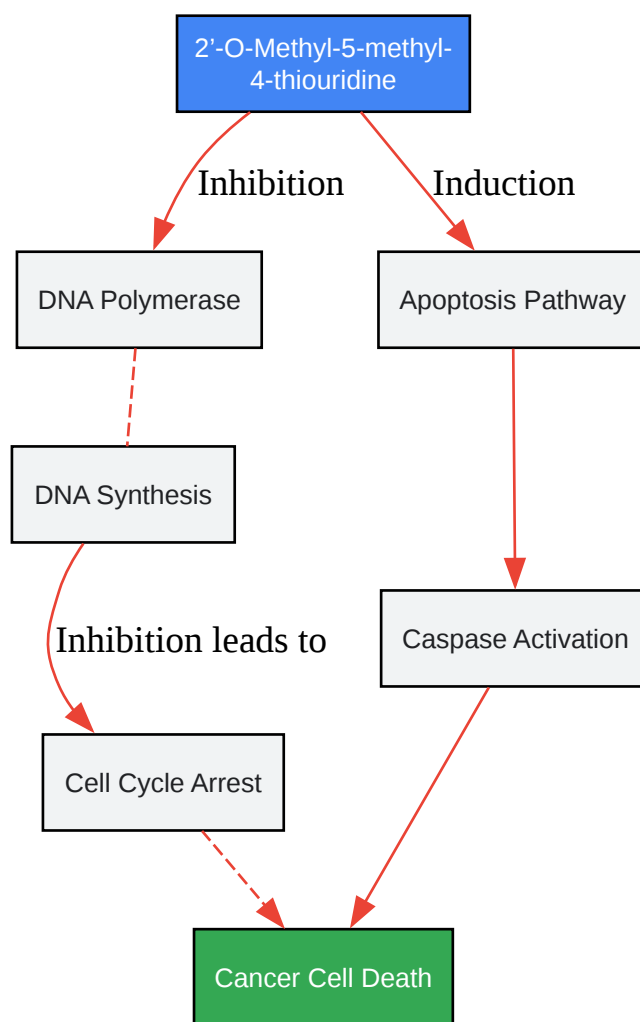
Protocols for evaluating the anticancer activity of nucleoside analogues typically involve the following steps:

- **Cell Culture:** A panel of human cancer cell lines representing different tumor types would be cultured under standard conditions.
- **Cytotoxicity Assays:** The effect of **2'-O-Methyl-5-methyl-4-thiouridine** on cell viability would be assessed using assays such as the MTT or MTS assay. Cells would be treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).
- **IC50 Determination:** The concentration of the compound that inhibits cell growth by 50% (IC50) would be calculated from the dose-response curves.
- **Apoptosis Assays:** To confirm the induction of apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis would be performed.
- **Mechanism of Action Studies:** Further experiments could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays.

Potential Signaling Pathways

The precise signaling pathways modulated by **2'-O-Methyl-5-methyl-4-thiouridine** have not been elucidated. However, based on the known mechanisms of other purine nucleoside analogues, it is plausible that this compound could interfere with key cellular processes involved in cell proliferation and survival.

Potential Signaling Pathway Interactions:



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Caption: Potential mechanism of action for **2'-O-Methyl-5-methyl-4-thiouridine**.

Conclusion

2'-O-Methyl-5-methyl-4-thiouridine represents a modified nucleoside with potential as an anticancer agent. Its unique structural features may offer advantages in terms of stability and cellular activity. Further in-depth studies are required to fully characterize its biological properties, elucidate its precise mechanism of action, and evaluate its therapeutic potential. The information and hypothetical frameworks provided in this technical guide serve as a foundation for future research and development efforts in this area.

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References

- 1. Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
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